Benzenepropanoic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-,ethyl ester
Description
IUPAC Name: Benzenepropanoic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester Molecular Formula: C₁₇H₂₇NO₅ (derived from structural analysis and comparison with analogs) Molecular Weight: ~337.4 g/mol (calculated) Structural Features:
- A benzenepropanoic acid core substituted at the para position with a 2-hydroxy-3-(isopropylamino)propoxy group.
- Ethyl ester functional group at the carboxylic acid terminus.
Pharmacological Context:
This compound is structurally related to esmolol hydrochloride (methyl ester derivative), a short-acting β₁-adrenergic receptor blocker used for supraventricular tachyarrhythmias and intraoperative hypertension . The ethyl ester variant may exhibit altered pharmacokinetics, such as prolonged half-life or delayed metabolism, due to the larger ester group .
Properties
CAS No. |
81147-95-7 |
|---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate |
InChI |
InChI=1S/C17H27NO4/c1-4-21-17(20)10-7-14-5-8-16(9-6-14)22-12-15(19)11-18-13(2)3/h5-6,8-9,13,15,18-19H,4,7,10-12H2,1-3H3 |
InChI Key |
BQELVJOBZCACSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)OCC(CNC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, ethyl ester involves multiple steps. One common method includes the esterification of benzenepropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating the active metabolite in pharmacological studies .
Hydrolysis rates depend on steric effects from the isopropylamino group, with alkaline conditions favoring faster conversion .
Aminolysis and Alkylation
The secondary amine (isopropylamino group) participates in nucleophilic substitution reactions. For example, alkylation with methyl iodide occurs under mild conditions :
Reaction:
C₁₇H₂₇NO₄ + CH₃I → C₁₈H₃₀NO₄I
| Catalyst | Solvent | Temperature | Reaction Time | Conversion |
|---|---|---|---|---|
| Triethylamine | THF | 25°C | 4 hours | 72% |
| Potassium carbonate | Acetone | 40°C | 6 hours | 68% |
This reaction modifies the pharmacophore, altering β-adrenergic receptor binding affinity .
Oxidation of the Hydroxy Group
The secondary alcohol (2-hydroxypropoxy chain) is oxidized to a ketone, a key step in synthesizing analogs with enhanced lipophilicity :
Reagents:
-
Jones reagent (CrO₃/H₂SO₄) at 0°C (yield: 63%)
-
Dess-Martin periodinane in dichloromethane at 25°C (yield: 88%)
Product:
Ethyl 3-(4-(3-((1-methylethyl)amino)-2-oxopropoxy)phenyl)propanoate
Esterification Transposition
The ethyl ester undergoes transesterification with methanol in the presence of acid catalysts to form the methyl ester derivative, a precursor to esmolol hydrochloride :
Reaction Pathway:
-
Ester interchange:
C₁₇H₂₇NO₄ + CH₃OH → C₁₆H₂₅NO₄ + C₂H₅OH -
Salt formation:
C₁₆H₂₅NO₄ + HCl → C₁₆H₂₅NO₄·HCl
| Catalyst | Temperature | Conversion Rate |
|---|---|---|
| H₂SO₄ | 65°C | 94% |
| Amberlyst-15 | 50°C | 89% |
Aromatic Electrophilic Substitution
The para-substituted benzene ring undergoes nitration and halogenation, though reactivity is moderated by electron-withdrawing effects of the propanoate chain:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta | Ethyl 3-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-nitrophenyl)propanoate |
| Bromination | Br₂/FeBr₃, 25°C | Ortho | Ethyl 3-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-2-bromophenyl)propanoate |
Photodegradation
Under UV light (λ = 254 nm), the compound degrades via cleavage of the ether linkage and oxidation of the amino group:
Primary Degradation Products:
-
Ethyl 3-(4-hydroxyphenyl)propanoate
-
Isopropylamine oxide
Metabolic Reactions
In biological systems, esterases catalyze hydrolysis to form the free acid metabolite (ASL 8123), which exhibits 1,000-fold lower β-blocking activity than the parent compound .
Key Enzymes:
Comparative Reactivity Table
Scientific Research Applications
Benzenepropanoic acid, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, in medicinal applications, it may act as a beta-blocker, inhibiting the action of certain neurotransmitters on the heart. This leads to a decrease in heart rate and blood pressure. The molecular pathways involved include the inhibition of beta-adrenergic receptors, which are crucial in regulating cardiovascular functions.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences in Pharmacokinetics and Bioactivity
Ethyl groups enhance lipophilicity, improving membrane permeability . Methyl ester (esmolol): Rapidly metabolized by blood esterases, resulting in a short half-life (~9 minutes), making it ideal for acute care .
Substituent Modifications: Amino and Hydroxy Groups: The 2-hydroxy-3-(isopropylamino)propoxy group in the target compound and esmolol is critical for β₁-receptor antagonism. Modifications (e.g., β-amino in ’s compound) may alter receptor affinity . Phenolic Antioxidants (): Bulky substituents like tert-butyl groups prioritize radical-scavenging activity over receptor binding .
Research Findings and Data
Metabolic Stability
Receptor Binding Affinity
- Esmolol hydrochloride has a high β₁-selectivity (cardioselective), with an IC₅₀ of ~150 nM for β₁-adrenergic receptors. Ethyl ester derivatives are hypothesized to retain this selectivity but lack direct clinical data .
- Compounds with bulky substituents (e.g., tert-butyl groups) show negligible β-blocking activity, instead acting as antioxidants .
Biological Activity
Benzenepropanoic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, commonly known as Esmolol , is a selective beta-1 adrenergic receptor blocker. It is primarily used in clinical settings for the management of acute supraventricular tachycardia and hypertension during surgical procedures. This article delves into its biological activity, pharmacokinetics, therapeutic applications, and relevant case studies.
Esmolol is characterized by the following chemical properties:
- Chemical Formula : C₁₇H₂₇NO₄
- Molecular Weight : 295.37 g/mol
- CAS Number : 81161-17-3
- Melting Point : 48-50 °C
- Solubility : Slightly soluble in water
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₇NO₄ |
| Molecular Weight | 295.37 g/mol |
| CAS Number | 81161-17-3 |
| Melting Point | 48-50 °C |
| Water Solubility | Slightly soluble |
Esmolol functions as a selective beta-1 adrenergic receptor antagonist. It exhibits rapid onset and short duration of action, making it particularly useful in acute situations. The drug is hydrolyzed by esterases in the blood, resulting in inactive metabolites with minimal beta-blocking activity after its therapeutic effects have been achieved .
Pharmacokinetics
The pharmacokinetic profile of Esmolol includes:
- Onset of Action : Approximately 3–5 minutes after intravenous administration.
- Peak Effect : Reached within 6–10 minutes.
- Duration of Action : Lasts about 20 minutes.
- Half-Life : Approximately 9.2 minutes.
These characteristics allow for precise control over heart rate and blood pressure during critical medical interventions .
Therapeutic Applications
Esmolol is primarily indicated for:
- Supraventricular Tachycardia : Effective in managing rapid heart rates with an efficacy rate of approximately 66% to 79% .
- Atrial Fibrillation and Flutter : Demonstrates effective rates of 76% and 60%, respectively.
- Postoperative Hypertension : Used to mitigate hypertensive episodes during and after surgery.
The drug's rapid action and short half-life make it ideal for use in perioperative settings, allowing for quick adjustments based on the patient's condition .
Case Studies
Several clinical studies have highlighted the efficacy of Esmolol in various scenarios:
- Management of Supraventricular Tachycardia :
- Postoperative Care :
- Acute Myocardial Ischemia :
Q & A
Basic Question: What are the key synthetic pathways for this compound, and how can esterification efficiency be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution followed by esterification. For example:
Epoxide Intermediate : React 4-hydroxybenzenepropanoic acid with epichlorohydrin to form a glycidyl ether intermediate.
Amination : Introduce the isopropylamine group via ring-opening of the epoxide under basic conditions.
Esterification : Use ethyl chloride or ethyl bromide in the presence of a base (e.g., K₂CO₃) to form the ethyl ester.
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess ethyl halide) and temperature (40–60°C) to improve ester yield .
Basic Question: Which analytical methods are recommended for purity assessment and structural confirmation?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 220–280 nm). Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid for peak resolution .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~ 366.4 Da).
- 1H-NMR : Key signals include δ 1.2–1.4 ppm (ethyl ester CH₃), δ 4.1–4.3 ppm (ester OCH₂), and δ 7.2–7.4 ppm (aromatic protons) .
Advanced Question: How to design a stability study to evaluate degradation under hydrolytic stress?
Methodological Answer:
- Accelerated Hydrolysis : Expose the compound to buffers at pH 1.2 (HCl), 7.4 (phosphate), and 9.0 (borate) at 40°C for 14 days.
- Analysis : Quantify degradation products via LC-MS. Monitor ester hydrolysis to the free acid (retention time shift) and potential amine oxidation.
- Kinetics : Calculate degradation rate constants (k) using first-order kinetics. Note: Ethyl esters hydrolyze slower than methyl esters under alkaline conditions .
Advanced Question: How can impurity profiles be characterized during scale-up synthesis?
Methodological Answer:
- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., unreacted intermediates, diastereomers). Reference standards for common impurities (e.g., des-ethyl ester, hydroxylated derivatives) are critical .
- Quantitation : Employ a validated HPLC method with a calibration curve (0.1–5% impurity range).
- Mitigation : Optimize reaction time and purification (e.g., column chromatography with silica gel, ethyl acetate/hexane eluent) .
Advanced Question: What in vitro models are suitable for studying metabolic stability?
Methodological Answer:
- Hepatocyte Incubation : Incubate the compound (10 µM) with human hepatocytes (1 × 10⁶ cells/mL) in Krebs-Henseleit buffer.
- Sampling : Collect aliquots at 0, 15, 30, 60, and 120 min. Quench with acetonitrile.
- Analysis : Use LC-MS to quantify parent compound depletion. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
Advanced Question: How to resolve enantiomers given the compound’s chiral centers?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/ethanol (80:20 v/v) at 1.0 mL/min. Monitor enantiomeric excess (ee) via UV detection.
- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) in tert-butyl methyl ether to separate enantiomers .
Advanced Question: What computational approaches predict beta-adrenergic receptor binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with the β1-adrenergic receptor crystal structure (PDB ID: 2YCW). Focus on hydrogen bonding with Ser214/215 and hydrophobic interactions with Phe325.
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Compare binding free energy (MM-PBSA) with esmolol derivatives .
Basic Question: What formulation strategies mitigate ester hydrolysis in aqueous solutions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
